

Taranabant: A Tool Compound for Investigating Metabolic Syndrome

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Compound of Interest

Compound Name: Taranabant ((1R,2R)stereoisomer)

Cat. No.: B2843726

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Application Notes and Protocols for Preclinical Research

Introduction

Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor.[1] It was developed as a potential therapeutic for obesity and metabolic syndrome. As an inverse agonist, taranabant binds to the CB1 receptor and reduces its constitutive activity, a mechanism distinct from neutral antagonists which simply block agonist binding. This modulation of the endocannabinoid system, a key regulator of energy homeostasis, has significant effects on appetite, energy expenditure, and nutrient metabolism. [2][3]

Clinical trials demonstrated that taranabant produced significant weight loss and improvements in several metabolic parameters in obese patients.[4][5] However, its development was discontinued due to centrally-mediated psychiatric side effects. Despite its unsuitability as a therapeutic agent, taranabant remains a valuable tool compound for researchers investigating the role of the CB1 receptor in metabolic syndrome. Its well-characterized in vitro and in vivo activities allow for the elucidation of the complex signaling pathways involved in this multifaceted condition.

These application notes provide an overview of the preclinical and clinical data on taranabant, along with detailed protocols for its use in metabolic syndrome research.

Data Presentation

The following tables summarize the quantitative data from key clinical studies on taranabant, highlighting its effects on major metabolic parameters.

Table 1: Effect of Taranabant on Body Weight and Waist Circumference

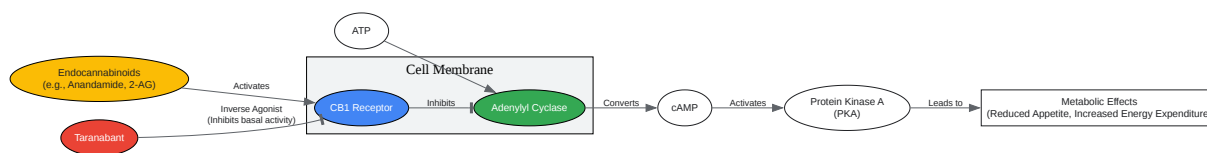
Treatment Group	Duration	Mean Change in Body Weight (kg)	Mean Change in Waist Circumference (%)
Placebo	52 weeks	-2.6[4][5]	-3.1[4]
Taranabant 0.5 mg	52 weeks	-5.4[6]	Not Reported
Taranabant 1 mg	52 weeks	-5.3[6]	Not Reported
Taranabant 2 mg	52 weeks	-6.6 to -6.7[4][5][6]	-7.0[4]
Taranabant 4 mg	52 weeks	-8.1[4][5]	-7.5[4]
Placebo	104 weeks	-1.4[5]	Not Reported
Taranabant 2 mg	104 weeks	-6.4[5]	Not Reported
Taranabant 4 mg	104 weeks	-7.6[5]	Not Reported

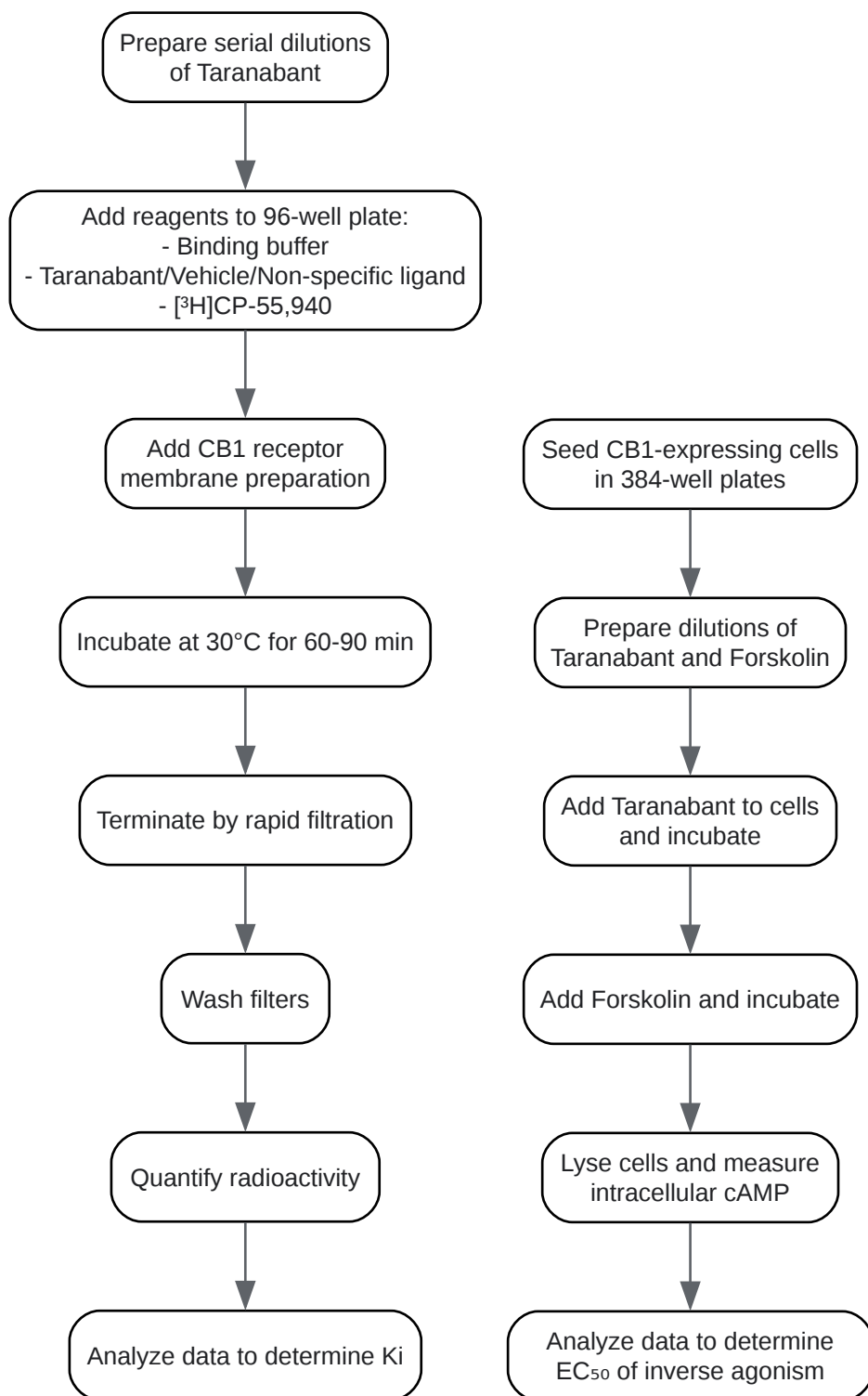
Table 2: Effect of Taranabant on Lipid Profile

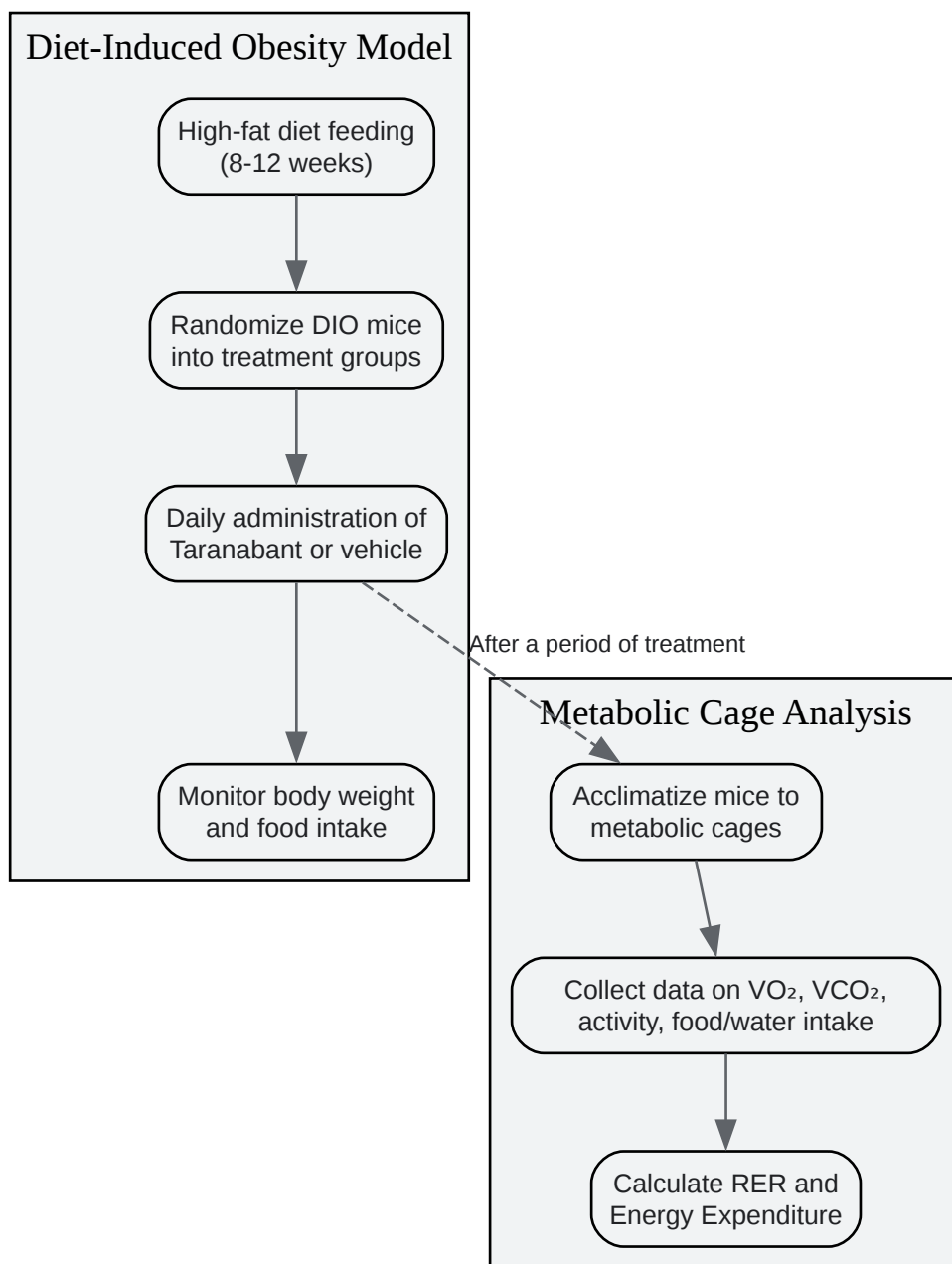
Treatment Group	Duration	Mean Change in Triglycerides (%)	Mean Change in HDL Cholesterol (%)
Placebo	52 weeks	+4.0[4]	+7.0[4]
Taranabant 1 mg	52 weeks	Significant Reduction (value not specified) [6]	No Significant Effect[6]
Taranabant 2 mg	52 weeks	-3.1[4]	+13.2[4]
Taranabant 4 mg	52 weeks	-6.2[4]	+14.1[4]

Signaling Pathway

Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG), inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, taranabant reduces the basal activity of the CB1 receptor, leading to an increase in cAMP levels. This modulation of the cAMP signaling cascade is believed to underlie many of the metabolic effects of taranabant.







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